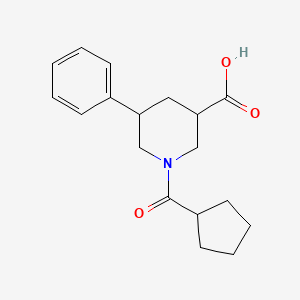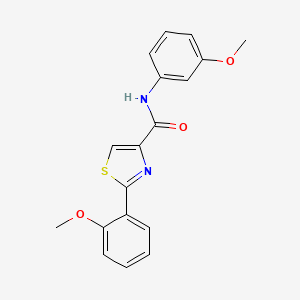![molecular formula C17H21N3O3 B7560984 3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)
3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide, also known as CYM51010, is a small molecule compound that has been synthesized for scientific research purposes. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed on immune cells. The compound has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
作用機序
3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. This compound has been shown to activate the CB2 receptor in a dose-dependent manner, leading to downstream signaling events that mediate its biological effects.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by this compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to have analgesic effects, reducing pain in animal models of inflammatory and neuropathic pain. In addition, the compound has been shown to have anti-cancer effects, inhibiting the growth and metastasis of various cancer cell lines.
実験室実験の利点と制限
One advantage of using 3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific activation of this receptor without affecting other cannabinoid receptors. This can help to reduce off-target effects and improve the specificity of the compound. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists, which may require higher concentrations of the compound to achieve the desired biological effects.
将来の方向性
There are several future directions for research on 3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of the compound in these diseases. Another area of interest is its potential use as an analgesic agent for chronic pain, including neuropathic pain. Additional studies are needed to determine the safety and efficacy of the compound in these conditions. Finally, there is interest in exploring the anti-cancer effects of this compound in vivo, and determining its potential as a cancer therapy.
合成法
The synthesis of 3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzylamine with ethyl 2-bromoacetate to form the corresponding ester. This intermediate is then reacted with cyclopropylmagnesium bromide to form the cyclopropyl carboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 1H-pyrazole-5-amine to form the desired compound, this compound.
科学的研究の応用
3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. The compound has been shown to have potent anti-inflammatory effects in vitro and in vivo, and has been studied as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
5-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-6-3-11(9-16(15)23-2)7-8-18-17(21)14-10-13(19-20-14)12-4-5-12/h3,6,9-10,12H,4-5,7-8H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYVYTFKYQTEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NNC(=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)







